2'-Hydroxy-5'-nitrocinnamanilide
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Overview
Description
2’-Hydroxy-5’-nitrocinnamanilide is an organic compound with the molecular formula C15H12N2O4 and a molecular weight of 284.27 g/mol . This compound is known for its unique structural features, which include a hydroxyl group and a nitro group attached to a cinnamanilide backbone. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
The synthesis of 2’-Hydroxy-5’-nitrocinnamanilide typically involves the reaction of 2’-hydroxy-5’-nitrobenzaldehyde with aniline in the presence of a base. The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or methanol . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
2’-Hydroxy-5’-nitrocinnamanilide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2’-Hydroxy-5’-nitrocinnamanilide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2’-Hydroxy-5’-nitrocinnamanilide involves its interaction with specific molecular targets. The hydroxyl and nitro groups play crucial roles in its reactivity and binding affinity to biological molecules. The compound can form hydrogen bonds and undergo redox reactions, which are essential for its biological activity .
Comparison with Similar Compounds
2’-Hydroxy-5’-nitrocinnamanilide can be compared with other similar compounds such as:
- 2-Hydroxy-5-nitrobenzamide
- 2-Hydroxy-5-nitropyridine
- 2-Hydroxy-5-methylbenzamide
These compounds share similar structural features but differ in their specific functional groups and reactivity. The presence of the cinnamanilide backbone in 2’-Hydroxy-5’-nitrocinnamanilide makes it unique and provides distinct chemical and biological properties .
Properties
CAS No. |
3224-68-8 |
---|---|
Molecular Formula |
C15H12N2O4 |
Molecular Weight |
284.27 g/mol |
IUPAC Name |
(E)-N-(2-hydroxy-5-nitrophenyl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C15H12N2O4/c18-14-8-7-12(17(20)21)10-13(14)16-15(19)9-6-11-4-2-1-3-5-11/h1-10,18H,(H,16,19)/b9-6+ |
InChI Key |
XFFXOTGMZWUHJK-RMKNXTFCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])O |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
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